

Application Notes and Protocols: sSPhos for Asymmetric Suzuki-Miyaura Coupling

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Compound of Interest

Compound Name: sSPhos

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Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. The development of asymmetric variants of this reaction is of paramount importance, particularly in the pharmaceutical industry, for the synthesis of chiral molecules, including atropisomeric biaryls. Atropisomers, stereoisomers arising from restricted rotation about a single bond, are increasingly recognized as crucial structural motifs in pharmaceuticals and chiral ligands.

This document provides detailed application notes and protocols for the use of the chiral ligand **sSPhos** (sulfonated SPhos) in palladium-catalyzed asymmetric Suzuki-Miyaura coupling reactions for the synthesis of axially chiral biphenols. The use of enantiopure **sSPhos**, developed by Phipps and coworkers, has emerged as a powerful strategy for accessing these valuable compounds with high enantioselectivity.^{[1][2]} The sulfonate group on the ligand is believed to play a key role in the enantioselective step through non-covalent interactions with the substrates.^{[1][2]}

Data Presentation

The following tables summarize the quantitative data for the asymmetric Suzuki-Miyaura coupling of various aryl halides and arylboronic acids using the Pd/**sSPhos** catalytic system for

the synthesis of axially chiral biphenols.

Table 1: Asymmetric Suzuki-Miyaura Coupling of Substituted Aryl Bromides with Naphthylboronic Acid

Entry	Aryl Bromide	Product	Yield (%)	ee (%)
1	2-Bromo-3-methoxyphenol	3-Methoxy-2-(naphthalen-1-yl)phenol	85	95
2	2-Bromo-3-methylphenol	3-Methyl-2-(naphthalen-1-yl)phenol	82	94
3	2-Bromo-3-fluorophenol	3-Fluoro-2-(naphthalen-1-yl)phenol	75	92
4	2-Bromo-3-chlorophenol	3-Chloro-2-(naphthalen-1-yl)phenol	78	93
5	2-Bromo-3-(trifluoromethyl)phenol	2-(Naphthalen-1-yl)-3-(trifluoromethyl)phenol	65	90

Reaction conditions: Aryl bromide (0.2 mmol), naphthylboronic acid (0.3 mmol), Pd(OAc)₂ (5 mol%), (R)-**sSPhos** (6 mol%), K₃PO₄ (0.4 mmol), Toluene/H₂O (10:1, 2 mL), 80 °C, 16 h.

Table 2: Asymmetric Suzuki-Miyaura Coupling of 2-Bromo-3-hydroxyphenyl Esters and Ethers

Entry	Aryl Bromide	Product	Yield (%)	ee (%)
1	2-Bromo-3-hydroxyphenyl acetate	2-(Naphthalen-1-yl)-3-acetoxyphenol	92	96
2	2-Bromo-3-(benzyloxy)phenol	3-(Benzyloxy)-2-(naphthalen-1-yl)phenol	88	95
3	2-Bromo-3-methoxyphenyl methyl ether	1-Methoxy-2-(naphthalen-1-yl)-3-methoxybenzene	45	5
4	2-Bromophenyl methyl ether	1-Methoxy-2-(naphthalen-1-yl)benzene	<5	-

Reaction conditions: Aryl bromide (0.2 mmol), naphthylboronic acid (0.3 mmol), Pd(OAc)₂ (5 mol%), (R)-**sSPhos** (6 mol%), K₃PO₄ (0.4 mmol), Toluene/H₂O (10:1, 2 mL), 80 °C, 16 h.

Experimental Protocols

Protocol 1: General Procedure for Asymmetric Suzuki-Miyaura Coupling

This protocol is a general guideline for the synthesis of axially chiral biphenols using **sSPhos**.

Materials:

- Palladium(II) acetate (Pd(OAc)₂)
- (R)- or (S)-**sSPhos**
- Potassium phosphate tribasic (K₃PO₄)
- Aryl bromide

- Arylboronic acid
- Toluene (anhydrous)
- Water (degassed)
- Reaction vial (e.g., 2-dram vial) with a stir bar
- Inert atmosphere (Nitrogen or Argon)

Procedure:

- To a reaction vial under an inert atmosphere, add Pd(OAc)₂ (0.01 mmol, 5 mol%), (R)-**sSPhos** (0.012 mmol, 6 mol%), and K₃PO₄ (0.4 mmol, 2.0 equiv.).
- Add the aryl bromide (0.2 mmol, 1.0 equiv.) and the arylboronic acid (0.3 mmol, 1.5 equiv.) to the vial.
- Add anhydrous toluene (1.8 mL) and degassed water (0.2 mL) to the vial.
- Seal the vial and stir the reaction mixture at 80 °C for 16 hours.
- After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and filtered through a pad of celite.
- The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
- The crude product is purified by flash column chromatography on silica gel to afford the desired axially chiral biphenol.
- The enantiomeric excess (ee%) of the product is determined by chiral HPLC or SFC analysis.

Protocol 2: Resolution of Racemic sSPhos via Diastereomeric Salt Formation

This protocol describes a general method for the resolution of racemic **sSPhos** using a chiral resolving agent like quinidine.

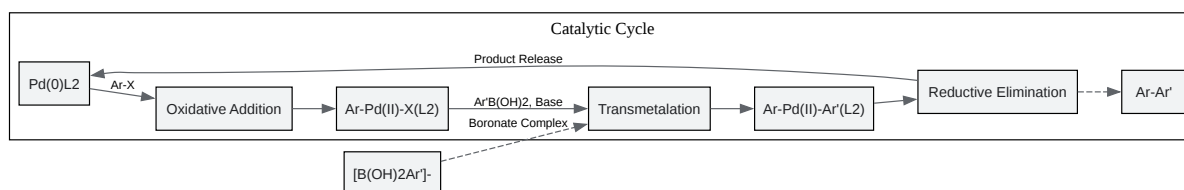
Materials:

- Racemic **sSPhos**
- Quinidine
- Methanol
- Diethyl ether
- Filtration apparatus

Procedure:

- Dissolve racemic **sSPhos** in a minimal amount of hot methanol.
- In a separate flask, dissolve an equimolar amount of quinidine in hot methanol.
- Slowly add the quinidine solution to the **sSPhos** solution with stirring.
- Allow the mixture to cool slowly to room temperature, then place it in a refrigerator (4 °C) to facilitate crystallization of the diastereomeric salt.
- Collect the crystals by filtration and wash them with a small amount of cold methanol, followed by diethyl ether.
- The enantiomeric purity of the **sSPhos** in the crystalline salt can be determined by converting a small sample back to the free sulfonic acid and analyzing it by chiral HPLC.
- The mother liquor, enriched in the other diastereomer, can be treated to recover the other enantiomer of **sSPhos**.
- To obtain the enantiopure free **sSPhos**, the diastereomeric salt is treated with an acid (e.g., aqueous HCl) to protonate the sulfonic acid and remove the chiral amine. The free **sSPhos** can then be extracted into an organic solvent.

Mandatory Visualizations



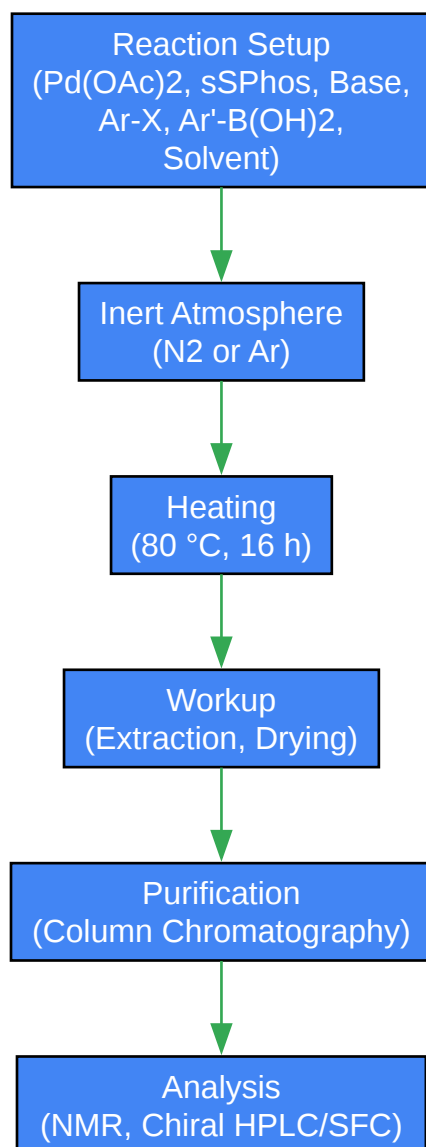
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Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Structure of the sSPhos Ligand

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Caption: Structure of the **sSPhos** Ligand.



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Caption: General experimental workflow for the asymmetric Suzuki-Miyaura coupling.

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References

- 1. An Enantioselective Suzuki-Miyaura Coupling To Form Axially Chiral Biphenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
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